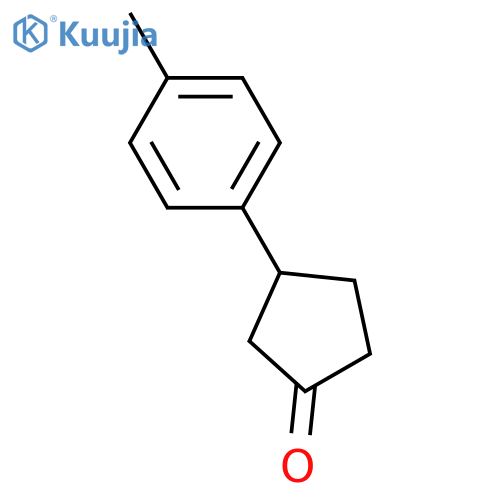

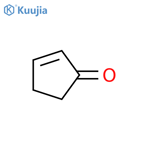

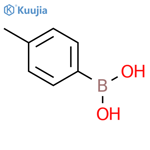

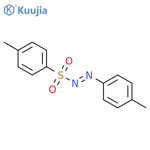

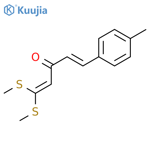

Conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in aqueous medium using Pd(ii) complexes with dihydroxy-2,2'-bipyridine ligands: homogeneous or heterogeneous nano-catalysis?

,

Catalysis Science & Technology,

2011,

1(9),

1605-1615